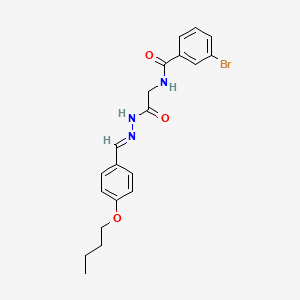![molecular formula C24H22ClN3O3S2 B12010617 N-(2-chlorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide CAS No. 618076-92-9](/img/structure/B12010617.png)
N-(2-chlorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-クロロフェニル)-2-[(3Z)-2-オキソ-3-(4-オキソ-3-ペンチル-2-チオキソ-1,3-チアゾリジン-5-イリデン)-2,3-ジヒドロ-1H-インドール-1-イル]アセトアミドは、複素環式化合物に属する複雑な有機化合物です。これらの化合物は、炭素以外の原子を少なくとも1つ含む環状構造の存在を特徴としています。
準備方法
合成経路と反応条件
N-(2-クロロフェニル)-2-[(3Z)-2-オキソ-3-(4-オキソ-3-ペンチル-2-チオキソ-1,3-チアゾリジン-5-イリデン)-2,3-ジヒドロ-1H-インドール-1-イル]アセトアミドの合成は、通常、複数段階の有機反応を伴います。出発物質には、2-クロロフェニルアミン、インドール誘導体、およびチアゾリジン-2,4-ジオンが含まれることがよくあります。反応条件には、以下が含まれる場合があります。
溶媒: ジクロロメタン、エタノール、ジメチルスルホキシド(DMSO)などの一般的な溶媒。
触媒: 反応を促進するための酸または塩基触媒。
温度: 反応は室温または還流条件下で行われる場合があります。
工業生産方法
このような化合物の工業生産には、以下が含まれる場合があります。
バッチ処理: バッチ反応器を使用した小規模生産。
連続フロー処理: より高い効率と収率を得るために、連続フロー反応器を使用した大規模生産。
化学反応の分析
反応の種類
N-(2-クロロフェニル)-2-[(3Z)-2-オキソ-3-(4-オキソ-3-ペンチル-2-チオキソ-1,3-チアゾリジン-5-イリデン)-2,3-ジヒドロ-1H-インドール-1-イル]アセトアミドは、以下を含むさまざまな化学反応を受ける可能性があります。
酸化: 官能基をより高い酸化状態に変換します。
還元: 官能基をより低い酸化状態に還元します。
置換: ある官能基を別の官能基に置き換えます。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウム(KMnO₄)、三酸化クロム(CrO₃)。
還元剤: 水素化ホウ素ナトリウム(NaBH₄)、水素化リチウムアルミニウム(LiAlH₄)。
置換試薬: ハロゲン化剤、アミンやチオールなどの求核剤。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はケトンまたはカルボン酸を生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります。
科学研究への応用
化学
触媒: 有機反応における触媒としての可能性。
材料科学: ポリマーやその他の材料に組み込んで、性能を向上させる。
生物学
酵素阻害: 生化学的経路における酵素阻害剤としての可能性。
創薬: 新規医薬品開発のためのリード化合物としての探索。
医学
治療薬: 疾患の治療における潜在的な治療効果の調査。
診断ツール: 特定の生体分子を検出するための診断アッセイでの使用。
産業
農業: 殺虫剤または除草剤としての潜在的な使用。
製造: 特殊化学品の合成における用途。
科学的研究の応用
Chemistry
Catalysis: Potential use as a catalyst in organic reactions.
Material Science: Incorporation into polymers or other materials for enhanced properties.
Biology
Enzyme Inhibition: Potential as an enzyme inhibitor in biochemical pathways.
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Medicine
Therapeutic Agents: Investigation for potential therapeutic effects in treating diseases.
Diagnostic Tools: Use in diagnostic assays for detecting specific biomolecules.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Manufacturing: Application in the synthesis of specialty chemicals.
作用機序
N-(2-クロロフェニル)-2-[(3Z)-2-オキソ-3-(4-オキソ-3-ペンチル-2-チオキソ-1,3-チアゾリジン-5-イリデン)-2,3-ジヒドロ-1H-インドール-1-イル]アセトアミドの作用機序には、特定の分子標的との相互作用が含まれます。これらには、以下が含まれる場合があります。
酵素: 代謝経路に関与する酵素の阻害または活性化。
受容体: 細胞受容体に結合してシグナル伝達経路を調節します。
DNA/RNA: 遺伝物質と相互作用して遺伝子発現に影響を与えます。
類似の化合物との比較
類似の化合物
N-(2-クロロフェニル)-2-オキソアセトアミド: 類似の官能基を持つより単純なアナログ。
2-(2-クロロフェニル)-1,3-チアゾリジン-4-オン: 関連するチアゾリジン誘導体。
インドール-2-カルボキサミド: 類似の特性を持つインドール系化合物。
独自性
N-(2-クロロフェニル)-2-[(3Z)-2-オキソ-3-(4-オキソ-3-ペンチル-2-チオキソ-1,3-チアゾリジン-5-イリデン)-2,3-ジヒドロ-1H-インドール-1-イル]アセトアミドは、複数の官能基と複素環を組み合わせて、その複雑な構造によって際立っています。このユニークな配置は、研究および産業用途にとって貴重な化合物となる可能性のある、独特の化学的および生物学的特性を与える可能性があります。
類似化合物との比較
Similar Compounds
N-(2-chlorophenyl)-2-oxoacetamide: A simpler analog with similar functional groups.
2-(2-chlorophenyl)-1,3-thiazolidin-4-one: A related thiazolidine derivative.
Indole-2-carboxamide: An indole-based compound with comparable properties.
Uniqueness
N-(2-chlorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide stands out due to its complex structure, which combines multiple functional groups and heterocyclic rings. This unique arrangement may confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
618076-92-9 |
|---|---|
分子式 |
C24H22ClN3O3S2 |
分子量 |
500.0 g/mol |
IUPAC名 |
N-(2-chlorophenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-pentyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)indol-1-yl]acetamide |
InChI |
InChI=1S/C24H22ClN3O3S2/c1-2-3-8-13-27-23(31)21(33-24(27)32)20-15-9-4-7-12-18(15)28(22(20)30)14-19(29)26-17-11-6-5-10-16(17)25/h4-7,9-12H,2-3,8,13-14H2,1H3,(H,26,29)/b21-20- |
InChIキー |
XXHCLLFZJUNMLV-MRCUWXFGSA-N |
異性体SMILES |
CCCCCN1C(=O)/C(=C/2\C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4Cl)/SC1=S |
正規SMILES |
CCCCCN1C(=O)C(=C2C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4Cl)SC1=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12010542.png)
![2-Methyl-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole](/img/structure/B12010544.png)

![methyl 2-{3-[(3-fluoro-4-methylphenyl)carbonyl]-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12010555.png)
![(6-chloro-2-oxo-4-phenylchromen-7-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate](/img/structure/B12010556.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}decanehydrazide](/img/structure/B12010565.png)



![2-methyl-1-[2-(methylsulfonyl)ethyl]-5-nitro-1H-imidazole](/img/structure/B12010594.png)
![2-[(3,4-dimethoxybenzoyl)amino]-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12010597.png)
![2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-phenylethyl)acetamide](/img/structure/B12010600.png)
![5-(4-Tert-butylphenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12010615.png)
